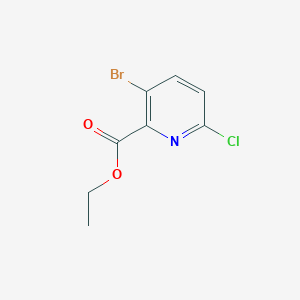

Ethyl 3-bromo-6-chloropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVRCYTYBWYKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674639 | |

| Record name | Ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-97-6 | |

| Record name | Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-6-chloropicolinate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-6-chloropicolinate is a key building block in contemporary medicinal chemistry, particularly in the development of targeted protein degraders. Its successful application in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, offering both predictive insights based on its molecular structure and a detailed experimental protocol for precise quantitative determination. By understanding the interplay between the solute's physicochemical properties and solvent characteristics, researchers can streamline process development, optimize reaction conditions, and ensure the reliable handling of this important chemical entity.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous physicochemical challenges. Among the most critical of these is solubility. The ability to dissolve a compound in a suitable solvent dictates the feasibility of its synthesis, the efficiency of its purification, and the bioavailability of the final drug product.[1] For a molecule like this compound, which serves as a crucial intermediate, a thorough understanding of its solubility profile is not merely advantageous—it is essential for efficient and reproducible research and development.

This guide, authored from the perspective of a senior application scientist, aims to bridge the gap between theoretical principles and practical laboratory work. We will first dissect the molecular structure of this compound to predict its behavior in a range of common organic solvents. Subsequently, a robust, step-by-step experimental protocol for the quantitative determination of its solubility will be presented. This dual approach of prediction and empirical validation empowers researchers to make informed decisions, thereby accelerating their discovery workflows.

Predicting the Solubility of this compound: A Molecular Structure-Based Approach

The age-old chemical maxim "like dissolves like" remains a powerful guiding principle in predicting solubility.[2] This principle is rooted in the concept of polarity and the intermolecular forces that govern the interactions between solute and solvent molecules. To anticipate the solubility of this compound, we must first examine its structural features.

Molecular Structure Analysis:

-

Core Heterocycle: The pyridine ring, a six-membered aromatic ring containing a nitrogen atom, imparts a degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3]

-

Halogen Substituents: The presence of both bromine and chlorine atoms, being electronegative, enhances the polarity of the molecule through inductive effects.

-

Ester Functional Group: The ethyl ester group (-COOEt) is a significant contributor to the molecule's polarity and can also act as a hydrogen bond acceptor.

-

Overall Polarity: The combination of the pyridine nitrogen, the halogens, and the ester group results in a molecule with a notable dipole moment, suggesting it is a polar compound.

Consequences for Solubility:

Based on this structural analysis, we can predict that this compound will exhibit preferential solubility in polar solvents. The ability of the molecule to accept hydrogen bonds suggests that it will dissolve well in polar protic solvents. Its overall polarity also indicates good solubility in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.

Below is a logical diagram illustrating the decision-making process for predicting solubility based on molecular properties.

Caption: Predictive workflow for the solubility of this compound.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their type and polarity.

| Solvent | Type | Relative Polarity[4] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.009 | Low | The nonpolar nature of hexane is a poor match for the polar solute. |

| Toluene | Nonpolar (Aromatic) | 0.099 | Low to Moderate | The aromatic ring may offer some interaction, but overall polarity mismatch limits solubility. |

| Dichloromethane | Borderline Polar Aprotic | 0.309 | Moderate to High | Its moderate polarity should effectively solvate the polar functional groups of the solute. |

| Ethyl Acetate | Borderline Polar Aprotic | 0.228 | High | The ester functionality of the solvent can interact favorably with the solute's ester group. |

| Acetone | Polar Aprotic | 0.355 | High | A strong polar aprotic solvent capable of dissolving polar compounds. |

| Acetonitrile | Polar Aprotic | 0.460 | High | Its high polarity makes it a good solvent for polar molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | One of the most powerful polar aprotic solvents, expected to readily dissolve the compound. |

| Methanol | Polar Protic | 0.762 | High | The ability to hydrogen bond and its high polarity make it an excellent solvent choice. |

| Ethanol | Polar Protic | 0.654 | High | Similar to methanol, its protic nature and polarity favor dissolution. |

| Isopropanol | Polar Protic | 0.546 | Moderate to High | Less polar than methanol and ethanol, which may slightly reduce its solvating power. |

| Water | Polar Protic | 1.000 | Low | Despite being highly polar, the overall organic character and size of the molecule are likely to limit aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

While predictions are invaluable for initial solvent screening, empirical determination of solubility provides the precise data needed for process development and optimization. The following protocol describes a reliable method for determining the thermodynamic solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The solution should be saturated with the solute.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter (chemically compatible with the solvent) to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

-

Perform an accurate dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC). The dilution factor must be precisely recorded.

-

-

Analysis by HPLC:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

-

Causality and Self-Validation in the Protocol:

-

Use of Excess Solid: This ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: A sufficient equilibration period ensures that the dissolution process has reached a true equilibrium state.

-

Filtration: This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

-

Calibration Curve: The use of a multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring a reliable quantification.

Conclusion: From Prediction to Practical Application

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a framework for both predicting its solubility based on an analysis of its molecular structure and for determining it quantitatively through a robust experimental protocol.

By leveraging the principles of polarity and intermolecular interactions, researchers can make educated initial choices of solvents, saving time and resources. The detailed experimental workflow then provides the means to obtain the precise data necessary for process scale-up, formulation development, and regulatory filings. A comprehensive understanding and empirical validation of solubility are indispensable for the successful progression of drug discovery and development projects involving this compound.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-bromo-6-chloropicolinate. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, predictive interpretation of its NMR spectra, grounded in established principles and comparative data from related structures. The causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₇BrClNO₂, is a halogenated pyridine derivative.[1][2][3] Such compounds are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of bioactive molecules. The precise arrangement of the bromo, chloro, and ethyl ester substituents on the picolinate scaffold dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and use in complex synthetic pathways.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standardized protocol for the preparation and acquisition of high-quality NMR spectra for a compound such as this compound.

Sample Preparation

A self-validating sample preparation procedure is crucial for obtaining reliable NMR data.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[5] The deuterium signal is used by the spectrometer for field-frequency locking.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample may be required.

-

Sample Purity : Ensure the sample is free of particulate matter and paramagnetic impurities, as these can degrade spectral resolution.[6] Filtration of the sample solution through a small cotton plug in a Pasteur pipette can remove solid impurities.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[5]

-

NMR Tube : Use a clean, high-quality 5 mm NMR tube to avoid signal distortion.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming : The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard, resulting in a spectrum with singlets for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carbonyl group, and the halogen substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.1 - 8.3 | Doublet (d) | ~8.0 | 1H |

| H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 | 1H |

| -OCH₂CH₃ | 4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

Rationale for ¹H NMR Peak Assignments

-

Aromatic Protons (H-4 and H-5) : The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The bromine at position 3 and the chlorine at position 6 will further influence their chemical shifts. H-4 is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the two aromatic protons. H-5 will be upfield relative to H-4. These two protons are ortho to each other and will exhibit a doublet splitting pattern with a typical ortho-coupling constant of approximately 8.0 Hz.

-

Ethyl Group Protons : The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom of the ester group, causing their signal to appear at a lower field (around 4.4 - 4.6 ppm) as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will appear at a higher field (around 1.3 - 1.5 ppm) as a triplet due to coupling with the two neighboring methylene protons.

Caption: Key ¹H-¹H coupling interactions in this compound.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display eight distinct signals, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 163 - 165 |

| C-2 | 148 - 150 |

| C-6 | 150 - 152 |

| C-4 | 140 - 142 |

| C-5 | 125 - 127 |

| C-3 | 118 - 120 |

| -OCH₂CH₃ | 62 - 64 |

| -OCH₂CH₃ | 13 - 15 |

Rationale for ¹³C NMR Peak Assignments

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of 163-165 ppm.

-

Pyridine Ring Carbons :

-

C-2 and C-6 : These carbons are directly attached to the electronegative nitrogen atom and are therefore significantly deshielded. C-2 is also attached to the ester group, and C-6 is attached to the chlorine atom, both of which are electron-withdrawing. Their chemical shifts are expected to be in the 148-152 ppm range.

-

C-4 : This carbon is in the para position relative to the nitrogen and will be deshielded, with a predicted chemical shift around 140-142 ppm.

-

C-3 and C-5 : C-3 is directly bonded to the bromine atom, which will cause a downfield shift. C-5 is a standard aromatic carbon. Their chemical shifts are predicted to be in the 118-127 ppm range.

-

-

Ethyl Group Carbons : The methylene carbon (-OCH₂CH₃) is attached to the ester oxygen and will be more deshielded (62-64 ppm) than the terminal methyl carbon (-OCH₂CH₃), which is expected to appear at a much higher field (13-15 ppm).

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally related compounds. By understanding the expected spectral features, researchers and drug development professionals can confidently identify and characterize this important chemical entity in their synthetic and analytical workflows. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring the integrity of structural assignments.

References

Spectroscopic analysis of Ethyl 3-bromo-6-chloropicolinate

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 3-bromo-6-chloropicolinate

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural motif is prevalent in a variety of biologically active molecules, making it a high-value intermediate for drug discovery and agrochemical development.[1][2] The precise arrangement of its substituents—an ethyl ester, a bromine atom, and a chlorine atom on the pyridine core—governs its reactivity and its utility in subsequent synthetic transformations, such as cross-coupling reactions.[3]

Given its importance, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-technique spectroscopic approach is not merely a quality control measure but a fundamental necessity to validate its identity. This guide provides a comprehensive framework for researchers and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this compound. We will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of analysis. The molecular formula for this compound is C₈H₇BrClNO₂, corresponding to a molecular weight of approximately 264.50 g/mol .[4][5][6]

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, a standardized atom numbering system is essential. The following diagram illustrates the chemical structure of this compound with carbons and protons numbered for unambiguous spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.

Interpretation of the ¹H NMR Spectrum

The spectrum is logically divided into two regions: the aromatic region (downfield) and the aliphatic region (upfield).

-

Aromatic Protons (H4, H5): The pyridine ring contains two protons. Their signals are shifted downfield (>7.5 ppm) due to the deshielding effect of the aromatic ring current.

-

H5: This proton is adjacent to the electron-withdrawing chlorine atom at C6. It is expected to appear as a doublet.

-

H4: This proton is adjacent to the bromine atom at C3. It will also appear as a doublet due to coupling with H5. The coupling constant (J value) for these two protons should be identical, confirming their adjacency.

-

-

Ethyl Group Protons (C10-H₂, C11-H₃):

-

Methylene Protons (-O-CH₂-): The protons on C10 are adjacent to an electronegative oxygen atom, which deshields them, shifting their signal downfield (typically ~4.4 ppm). This signal will appear as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃): The protons on C11 are further from the electronegative oxygen and are therefore more shielded, appearing further upfield (~1.4 ppm). This signal will be a triplet due to coupling with the two equivalent methylene protons (n+1 rule, 2+1=3).

-

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | Doublet (d) | ~8.0 | 1H | H4 |

| ~7.70 | Doublet (d) | ~8.0 | 1H | H5 |

| ~4.45 | Quartet (q) | ~7.1 | 2H | C10-H₂ |

| ~1.42 | Triplet (t) | ~7.1 | 3H | C11-H₃ |

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol The sample is prepared as for ¹H NMR. The spectrum is typically acquired using broadband proton decoupling, which results in a single, sharp singlet for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected.

-

Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the 160-170 ppm range.[7]

-

Aromatic Carbons (C2-C6): These sp² hybridized carbons appear in the 110-160 ppm range.[7]

-

C2, C6, C3: Carbons directly attached to electronegative atoms (N, Cl, Br) will be significantly deshielded. C6 (bonded to Cl and N) and C2 (bonded to N and the ester) are expected to be the most downfield of the ring carbons. C3, bonded to the bromine, will also be downfield.

-

C4, C5: The two carbons bearing protons will be more shielded relative to the substituted carbons.

-

-

Aliphatic Carbons (C10, C11): These sp³ hybridized carbons are the most shielded and appear upfield.

-

C10 (-O-CH₂-): The methylene carbon, bonded to oxygen, will be in the 60-70 ppm range.

-

C11 (-CH₃): The terminal methyl carbon will be the most shielded carbon, appearing furthest upfield (10-20 ppm).

-

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C7 (C=O) |

| ~152.0 | C6 (C-Cl) |

| ~148.0 | C2 (C-COOEt) |

| ~141.0 | C4 (C-H) |

| ~129.5 | C5 (C-H) |

| ~120.0 | C3 (C-Br) |

| ~62.5 | C10 (-CH₂) |

| ~14.0 | C11 (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the FT-IR Spectrum

Key absorption bands confirm the presence of the principal functional groups.

-

C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2980-2900 cm⁻¹). Aromatic C-H stretching will appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the range of 1720-1740 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretches of the ester will produce strong bands in the 1300-1100 cm⁻¹ region.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the C-Cl and C-Br stretches, which are characteristic of the molecule as a whole and serve as a unique fingerprint. The C-Cl stretch typically appears around 800-600 cm⁻¹ and the C-Br stretch around 600-500 cm⁻¹.[8]

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Aromatic |

| ~2985 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1730 | C=O Stretch | Ester |

| ~1580, 1450 | C=C / C=N Stretch | Pyridine Ring |

| ~1250, 1150 | C-O Stretch | Ester |

| ~780 | C-Cl Stretch | Aryl Halide |

| ~650 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via direct infusion.

-

Ionization: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺) Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak.

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

-

The combination of one Br and one Cl atom will result in a characteristic cluster of peaks:

-

M⁺: (containing ³⁵Cl and ⁷⁹Br) at m/z 263 (relative abundance ~75%)

-

M+2: (containing ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br) at m/z 265 (relative abundance ~100%)

-

M+4: (containing ³⁷Cl and ⁸¹Br) at m/z 267 (relative abundance ~25%)

-

-

The observation of this unique isotopic pattern provides definitive evidence for the presence of one chlorine and one bromine atom in the molecule.

-

-

Key Fragmentation Pathways: Common fragmentation in EI-MS involves the cleavage of bonds adjacent to the carbonyl group.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A peak corresponding to [M - 45]⁺.

-

Loss of Ethyl Radical (-•CH₂CH₃): A peak corresponding to [M - 29]⁺.

-

Loss of Carbon Monoxide (-CO): A peak corresponding to [M - 28]⁺, often following another fragmentation.

-

Predicted Mass Spectrometry Data

| m/z (Mass/Charge) | Proposed Identity | Notes |

| 263, 265, 267 | [C₈H₇BrClNO₂]⁺ | Molecular Ion Cluster (M, M+2, M+4) |

| 234, 236, 238 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 218, 220, 222 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The strength of this analytical approach lies in the integration of data from all three methods to build a cohesive and self-validating structural proof.

Caption: Workflow for the integrated spectroscopic analysis of chemical compounds.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity. FT-IR provides rapid confirmation of essential functional groups, particularly the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and, crucially, provides definitive evidence of the presence of one bromine and one chlorine atom through its unique isotopic signature. Together, these techniques form a robust, self-validating protocol that ensures the identity, structure, and purity of this important synthetic intermediate, meeting the rigorous standards required in research and development.

References

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aobchem.com [aobchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Strategic Value of Ethyl 3-bromo-6-chloropicolinate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound (CAS No. 1065074-97-6) represents such a scaffold—a versatile pyridine derivative poised for intricate molecular construction.[1][2][3] Its utility is particularly noted in the synthesis of novel therapeutic agents, including its role as a key building block for protein degraders.[1] The precise arrangement of its chloro, bromo, and ethyl ester functionalities on the picolinate core allows for selective and sequential chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its full characterization profile, and outlines the critical safety protocols required for its handling and synthesis. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid mechanistic understanding.

Molecular Overview & Physicochemical Properties

A clear understanding of a compound's fundamental properties is the foundation of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1065074-97-6 | [1][3][4] |

| Molecular Formula | C₈H₇BrClNO₂ | [1][3][4][5] |

| Molecular Weight | 264.50 g/mol | [1][3][5] |

| Purity | Typically ≥96% | [1] |

| Appearance | White to light yellow solid/powder | |

| Storage | Room temperature, in a dry, well-ventilated place | [1][6] |

Part 1: Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process starting from 6-chloropicolinic acid. This strategy involves an initial esterification followed by a regioselective bromination of the pyridine ring.

Logical Framework for Synthesis

The chosen synthetic route is predicated on established and reliable transformations in organic chemistry.

-

Esterification: The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial first step. While various methods exist, the use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with ethanol, is highly efficient and drives the reaction to completion.[7][8]

-

Electrophilic Bromination: The subsequent halogenation of the pyridine ring requires careful consideration. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution more challenging than for benzene. However, the existing substituents and reaction conditions can be tuned to achieve the desired regioselectivity for the 3-position.

Caption: Synthetic workflow from 6-Chloropicolinic Acid to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloropicolinate

This procedure details the conversion of a carboxylic acid to an ester via an acid chloride intermediate. The use of thionyl chloride is effective but requires stringent safety measures due to its reactivity with water and corrosive nature.[9][10][11][12]

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 6-chloropicolinic acid (1 equivalent) to the flask.

-

Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.[7][8]

-

Heating: Heat the reaction mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Esterification: Cautiously add absolute ethanol (EtOH) (5-10 equivalents) to the crude acid chloride at 0°C (ice bath). The reaction is exothermic.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 6-chloropicolinate as a clear oil or low-melting solid.[13]

Step 2: Synthesis of this compound

This step involves the free-radical halogenation at the 3-position of the picolinate ring. N-Bromosuccinimide (NBS) is used as the bromine source.

-

Reaction Setup: To a dry flask, add Ethyl 6-chloropicolinate (1 equivalent), N-Bromosuccinimide (NBS) (1.1 equivalents), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Initiation: Add a radical initiator, such as benzoyl peroxide (BPO) (0.05 equivalents).

-

Heating: Heat the mixture to reflux for 4-6 hours under inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to afford the final product, this compound.

Part 2: Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Caption: A logical workflow for the comprehensive characterization of the final product.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions. |

| ¹³C NMR | Ester Group: Signals around δ 14 ppm (-CH₃), δ 62 ppm (-OCH₂-), and δ 164 ppm (C=O).Aromatic Carbons: Five distinct signals in the δ 120-155 ppm range, including signals for the carbon atoms bonded to chlorine and bromine. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most prominent peaks would be at m/z ≈ 263, 265, and 267, confirming the presence of one Br and one Cl atom. |

| Infrared (IR) | C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ (ester carbonyl).C-O Stretch: A band in the 1100-1300 cm⁻¹ region.Aromatic C=C/C=N: Multiple bands in the 1400-1600 cm⁻¹ region.C-Cl/C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[14][15] |

Part 3: Critical Safety Protocols

A commitment to safety is non-negotiable in the research environment. The synthesis of this compound involves hazardous materials that demand rigorous adherence to safety protocols.[16][17][18]

Hazard Identification and Risk Assessment

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[9][19] It reacts violently with water to release toxic gases (HCl and SO₂).[10][11][12] All handling must be performed in a certified chemical fume hood.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care to avoid inhalation of dust or contact with skin and eyes.

-

Solvents (CCl₄, Ethyl Acetate): Carbon tetrachloride is a known carcinogen and should be handled with extreme caution or substituted with a safer alternative if possible. Other organic solvents are flammable.

-

Product (this compound): May cause skin, eye, and respiratory irritation.[4]

Personal Protective Equipment (PPE)

Standard PPE is mandatory at all times:

-

Eye Protection: Chemical splash goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat.

-

General: Closed-toe shoes and appropriate attire covering all exposed skin.[18][20]

Handling and Emergency Procedures

-

Engineering Controls: All operations involving volatile, corrosive, or toxic reagents must be conducted within a properly functioning chemical fume hood.[21]

-

Spill Response: In case of a spill, alert personnel immediately. For small spills of organic solvents, use an absorbent material. For spills of reactive reagents like thionyl chloride, evacuate the area and consult emergency procedures.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not mix incompatible waste streams.

Conclusion

This guide has detailed a logical and efficient pathway for the synthesis of this compound, a high-value building block in chemical research. By integrating a robust synthetic protocol with comprehensive characterization and stringent safety measures, this document serves as a reliable resource for researchers. The true value of this compound lies in its potential for further elaboration, and a thorough understanding of its preparation is the first step toward unlocking its full synthetic utility.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1065074-97-6|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. aobchem.com [aobchem.com]

- 5. Ethyl 6-bromo-4-chloropicolinate | C8H7BrClNO2 | CID 92133309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. nj.gov [nj.gov]

- 10. lanxess.com [lanxess.com]

- 11. fishersci.com [fishersci.com]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. chimia.ch [chimia.ch]

- 16. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 17. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 18. csub.edu [csub.edu]

- 19. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 20. moravek.com [moravek.com]

- 21. ehs.providence.edu [ehs.providence.edu]

An In-Depth Technical Guide to Ethyl 3-bromo-6-chloropicolinate (CAS No. 1065074-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Ethyl 3-bromo-6-chloropicolinate, identified by CAS number 1065074-97-6, is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core substituted with bromo, chloro, and ethyl carboxylate groups, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted protein degraders.

The strategic placement of two distinct halogen atoms (bromine and chlorine) on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key feature that medicinal chemists exploit to construct novel therapeutic agents with high precision and control. As will be detailed, this compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage.

Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 1065074-97-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇BrClNO₂ | [1][2][3][4] |

| Molecular Weight | 264.50 g/mol | [1][2][3][4] |

| Appearance | Solid (form may vary) | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Room temperature; store in a tightly sealed container in a dry, well-ventilated place. | [3] |

Note: Some physical properties like melting point and boiling point are not consistently reported across public sources and should be determined empirically for each batch.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct aromatic protons on the pyridine ring.

-

¹³C NMR: Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the substituted pyridine ring.

Researchers should obtain a Certificate of Analysis (CoA) with spectroscopic data for any purchased material to verify its identity and purity.

Synthesis and Reactivity

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-6-chloropicolinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of the precursor acid and standard esterification methods.

Part 1: Synthesis of 3-bromo-6-chloropicolinic acid [6]

A detailed, multi-step synthesis for 3-bromo-6-chloropyridyl-2-formic acid has been described, starting from 3-bromo-6-chloropyridine. This involves an oxidation to the pyridine N-oxide, followed by cyanation and subsequent hydrolysis to the carboxylic acid.[6]

Part 2: Fischer Esterification to this compound

The following is a general procedure for Fischer esterification that can be adapted for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-6-chloropicolinic acid (1.0 eq) in anhydrous ethanol (which acts as both reactant and solvent, typically in large excess).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by thin-layer chromatography or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. 1065074-97-6|this compound|BLD Pharm [bldpharm.com]

- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

Navigating the Selective Functionalization of Ethyl 3-bromo-6-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-6-chloropicolinate is a versatile building block in medicinal chemistry and materials science, offering two distinct halogen handles for sequential, selective functionalization. This guide provides an in-depth analysis of the factors governing the differential reactivity of the C-Br and C-Cl bonds in this molecule. We will explore the theoretical underpinnings of this selectivity and provide practical, field-proven protocols for achieving high chemoselectivity in common cross-coupling and nucleophilic substitution reactions. This document is intended to serve as a comprehensive resource for chemists aiming to leverage the unique reactivity of this dihalogenated picolinate ester in their synthetic endeavors.

Introduction: The Strategic Value of Dihalogenated Heterocycles

Heterocyclic scaffolds are cornerstones of modern drug discovery, with halogenated derivatives offering crucial vectors for molecular elaboration. This compound, a substituted pyridine, presents an intriguing synthetic challenge and opportunity. The presence of two different halogens on the pyridine ring allows for programmed, stepwise introduction of new functionalities, a highly desirable strategy in the synthesis of complex molecules. The key to unlocking this potential lies in understanding and controlling the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

This guide will dissect the chemical principles that allow for the selective reaction at one site over the other, focusing on two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The Tale of Two Bonds: Unpacking the Reactivity of C-Br vs. C-Cl

The preferential reactivity of the C-Br bond over the C-Cl bond in cross-coupling reactions is a well-established principle in organic synthesis.[1] This selectivity is rooted in fundamental chemical properties of the carbon-halogen bond.[2][3]

Bond Dissociation Energy (BDE)

The most significant factor governing the reactivity of aryl halides is the carbon-halogen bond dissociation energy (BDE).[1] The C-Br bond is inherently weaker than the C-Cl bond.[1][4][5][6]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Cl (Aryl) | ~397-401 |

| C-Br (Aryl) | ~335-339 |

| Data sourced from representative literature values.[4][7][8] |

This lower BDE for the C-Br bond means that less energy is required to cleave it, making it more susceptible to reaction.[1][4] In the context of palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1][3][9] The weaker C-Br bond facilitates a faster oxidative addition compared to the stronger C-Cl bond, thus dictating the chemoselectivity.[1]

Electronic and Steric Effects

While BDE is the primary driver, other factors can influence reactivity. The greater polarizability of the C-Br bond can enhance its interaction with the electron-rich palladium(0) center during oxidative addition.[1]

In the specific case of this compound, the electronic nature of the pyridine ring also plays a crucial role. The nitrogen atom and the ester group are electron-withdrawing, which can influence the electron density at the C3 and C6 positions. However, the inherent difference in C-X bond strength is generally the dominant factor in palladium-catalyzed reactions.[10][11][12]

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] By carefully selecting the reaction conditions, one can achieve highly selective functionalization of the C-Br bond in this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[16][17][18][19] The reactivity trend for aryl halides in Suzuki reactions is well-established: I > Br > OTf > Cl.[1] This allows for the selective coupling at the C-Br position of our substrate.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To selectively couple an arylboronic acid at the C3 position (C-Br) of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Pd(PPh₃)₄ (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

-

Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the palladium catalyst.

-

Add the solvent, followed by the aqueous base solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The choice of a standard palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under these conditions is sufficient to exploit the inherent reactivity difference between the C-Br and C-Cl bonds. The stronger C-Cl bond remains largely unreactive at the temperatures required for the C-Br bond coupling.[18][20] More advanced, highly active catalysts designed for aryl chlorides are intentionally avoided to maintain selectivity.[21][22]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][23][24] The reactivity of aryl halides in this reaction follows the same trend as in Suzuki coupling (I > Br >> Cl), allowing for selective alkynylation at the C-Br position.[10][11][12]

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position

Objective: To selectively couple a terminal alkyne at the C3 position (C-Br) of this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

-

CuI (0.01 - 0.05 eq)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the solvent and the base.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality: The classic Sonogashira conditions, employing a palladium catalyst in conjunction with a copper(I) co-catalyst, are ideal for selective coupling at the C-Br bond.[12] The C-Cl bond is significantly less reactive under these mild conditions.[10][11]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][25][26] Similar to other cross-coupling reactions, it is possible to selectively aminate the C-Br bond in the presence of a C-Cl bond.[27]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To selectively couple a primary or secondary amine at the C3 position (C-Br) of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01 - 0.05 eq)

-

Phosphine ligand (e.g., BINAP, Xantphos) (0.02 - 0.10 eq)

-

Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 eq)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

-

Add the base, this compound, and the solvent.

-

Add the amine to the reaction mixture.

-

Seal the vessel and heat the reaction to 80-110 °C, monitoring for completion.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Purify the product by column chromatography.

Causality: The choice of ligand is crucial in Buchwald-Hartwig amination. While modern, highly active ligands can facilitate the coupling of aryl chlorides, using more traditional ligands like BINAP or Xantphos can help maintain selectivity for the more reactive C-Br bond.[25][28] The base and temperature can also be tuned to favor the desired selective transformation.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the selectivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the aromatic ring and the stability of the Meisenheimer intermediate.[29][30] The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2 and C6) and para (C4) positions to nucleophilic attack.[29][31][32]

In this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), while the bromine atom is at the C3 position (meta to the nitrogen). This positioning makes the C6 position significantly more activated towards nucleophilic attack than the C3 position.[29][31]

dot

Caption: Relative reactivity of C-Cl and C-Br bonds in SNAr.

Therefore, under SNAr conditions, the C-Cl bond is expected to be more reactive than the C-Br bond, a reversal of the selectivity observed in cross-coupling reactions.

Experimental Protocol: Selective Nucleophilic Aromatic Substitution at the C-Cl Position

Objective: To selectively substitute the chlorine atom at the C6 position of this compound with a nucleophile.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., Sodium methoxide, an amine) (1.1 - 2.0 eq)

-

Solvent (e.g., Methanol, DMSO, DMF)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the nucleophile to the solution. Depending on the nucleophile's reactivity, the addition may be done at room temperature or with cooling.

-

Stir the reaction at room temperature or with heating, as required, while monitoring the reaction.

-

Once the reaction is complete, quench with water or a suitable aqueous solution.

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product via column chromatography or recrystallization.

Causality: The regioselectivity is dictated by the electronic activation provided by the pyridine nitrogen atom. The C6 position is electronically more favorable for nucleophilic attack due to the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen.[29] The C3 position, being meta to the nitrogen, lacks this stabilization and is therefore significantly less reactive.[31]

Summary of Selectivity

| Reaction Type | More Reactive Bond | Key Controlling Factors |

| Palladium-Catalyzed Cross-Coupling | C-Br | Bond Dissociation Energy (BDE) |

| (Suzuki, Sonogashira, Buchwald-Hartwig) | Rate of Oxidative Addition | |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl | Electronic Activation by Pyridine Nitrogen |

| Stability of Meisenheimer Intermediate |

dot

Caption: Decision workflow for selective functionalization.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound offers a powerful platform for controlled, sequential molecular assembly. By understanding the fundamental principles governing these reactions—bond dissociation energies in palladium-catalyzed cross-couplings and electronic activation in nucleophilic aromatic substitutions—researchers can strategically design synthetic routes to complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to harness the full synthetic potential of this valuable building block.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 6. Alkyl Halide Reactivity [chemserv.centre.edu]

- 7. quora.com [quora.com]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. Cross-Coupling General Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. books.rsc.org [books.rsc.org]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. research.rug.nl [research.rug.nl]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethyl 3-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Ethyl 3-bromo-6-chloropicolinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the degradation behavior of this molecule is paramount for ensuring the quality, safety, and efficacy of final products. This document delves into the principal degradation mechanisms, including hydrolysis, oxidation, photolysis, and thermolysis, supported by mechanistic insights derived from analogous chemical structures. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.

Introduction: The Significance of this compound

This compound (CAS No: 1065074-97-6) is a halogenated pyridine derivative featuring an ethyl ester functional group. Its molecular structure, characterized by the presence of electron-withdrawing bromine and chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis. The stability of this intermediate is a critical quality attribute, as its degradation can lead to the formation of impurities that may impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.

This guide serves as a technical resource for scientists to proactively address potential stability issues, develop robust formulations, and establish meaningful analytical control strategies.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the anticipated stability profile under various stress conditions.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a primary degradation pathway.[1][2][3][4] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] The expected degradation product is 3-bromo-6-chloropicolinic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, which is typically a more rapid process than acid-catalyzed hydrolysis.[2] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 3-bromo-6-chloropicolinic acid and ethanol. This reaction is generally irreversible.

The halogen substituents on the pyridine ring also influence the rate of hydrolysis by affecting the electron density of the ester group.

Oxidative Stability

The pyridine ring, while generally aromatic, can be susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of an N-oxide.[5] The presence of halogen atoms can influence the electron density of the ring and its susceptibility to oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway.[6][7] Potential oxidative degradation could lead to the formation of This compound N-oxide . Further oxidation could potentially lead to ring-opening products, though this would likely require more aggressive conditions.[8][9]

Photostability

Halogenated aromatic compounds are often susceptible to photodegradation.[10][11][12][13] Exposure to ultraviolet (UV) or visible light can induce the cleavage of the carbon-halogen bonds. For this compound, this could result in dehalogenation, where either the bromine or chlorine atom is replaced by a hydrogen atom from the solvent. This would lead to the formation of Ethyl 6-chloropicolinate or Ethyl 3-bromopicolinate . Photohydrolysis, the replacement of a halogen with a hydroxyl group, is also a possibility in aqueous solutions.[13]

Thermal Stability

Thermal stress can induce degradation of the molecule. The ester group may undergo thermal decomposition, and at higher temperatures, decarboxylation of the corresponding picolinic acid (formed from hydrolysis) could occur.[14][15] The presence of halogens on the pyridine ring generally increases the thermal stability of the molecule.[16]

Postulated Degradation Pathways

Based on the chemical structure of this compound and established reactivity of similar compounds, the following degradation pathways are proposed.

Diagram of Postulated Degradation Pathways

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Analysis

To experimentally verify the postulated degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is essential.[7][17][18]

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic water bath

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with UV/PDA detector

Workflow Diagram for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Maintain one set of samples at room temperature and another at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Maintain one set of samples at room temperature and another at 60°C for 24 hours.

-

At appropriate time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. To another, add 30% H₂O₂.

-

Keep the samples at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

In Solution: Keep a sample of the stock solution in a sealed vial at 80°C for 7 days.

-

Solid State: Place a known amount of solid this compound in an oven at 80°C for 7 days.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after exposure.

-

Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Chromatographic Conditions (Proposed):

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic compounds. A suggested starting gradient could be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of the parent compound) |

Method Validation (as per ICH Q2(R1) Guidelines):

The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the resolution between the parent peak and the degradant peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products by LC-MS/MS

For the structural elucidation of the major degradation products observed in the forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice.[19][20]

Workflow for Degradant Identification:

Caption: Workflow for the identification of degradation products using LC-MS/MS.

By comparing the fragmentation patterns of the degradation products with that of the parent compound and by applying knowledge of common fragmentation pathways, the structures of the impurities can be confidently proposed.

Conclusion and Recommendations

This technical guide has provided a detailed overview of the potential stability challenges and degradation pathways of this compound. The primary degradation routes are anticipated to be hydrolysis of the ester functionality and potential photodecomposition involving dehalogenation. Oxidative degradation and nucleophilic substitution on the pyridine ring are also plausible under specific conditions.